4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid
Overview
Description
4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a hydroxymethyl group and a trifluoromethyl group
Preparation Methods
The synthesis of 4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-(trifluoromethyl)benzaldehyde.
Borylation Reaction: The key step involves the borylation of the aromatic ring using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron. This reaction introduces the boronic acid moiety onto the phenyl ring.
Hydroxymethylation: The aldehyde group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The boronic acid group can be reduced to a borane derivative using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The boronic acid group can undergo Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Scientific Research Applications
4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is explored for its potential as a molecular probe in biological systems due to its boronic acid moiety, which can interact with diols and other biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment.
Industry: It is used in the synthesis of advanced materials, including polymers and electronic materials, due to its unique reactivity and functional groups.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. The boronic acid group can interact with hydroxyl groups in biological molecules, making it a useful tool in molecular recognition and sensing applications. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable component in various chemical reactions.
Comparison with Similar Compounds
4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid can be compared with other similar compounds, such as:
Phenylboronic Acid: Lacks the hydroxymethyl and trifluoromethyl groups, making it less reactive and versatile.
4-(Trifluoromethyl)phenylboronic Acid: Similar but lacks the hydroxymethyl group, which limits its applications in certain reactions.
4-(Hydroxymethyl)phenylboronic Acid: Similar but lacks the trifluoromethyl group, affecting its stability and reactivity.
The presence of both the hydroxymethyl and trifluoromethyl groups in this compound makes it unique and highly versatile in various chemical and biological applications.
Properties
IUPAC Name |
[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c10-8(11,12)7-3-6(9(14)15)2-1-5(7)4-13/h1-3,13-15H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMSLFNOGULATK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CO)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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